molecular formula C37H54O6 B1256090 Hericenone E

Hericenone E

Cat. No.: B1256090
M. Wt: 594.8 g/mol
InChI Key: SUAXEWQRYKSWIW-OFVWHMROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hericenone E is a natural aromatic monoterpenoid isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane) . This compound is of significant interest in neuroscience and life science research due to its ability to stimulate the secretion of Nerve Growth Factor (NGF) and promote neurite outgrowth . Studies conducted on PC12 (rat pheochromocytoma) cells have demonstrated that this compound can potentiate neurite outgrowth induced by low concentrations of NGF. The underlying mechanism of action involves the activation of key cell signaling pathways, specifically the MEK/ERK and PI3K-Akt pathways, which are crucial for neuronal survival, differentiation, and plasticity . The chemical formula of this compound is C 37 H 54 O 6 , with an average molecular weight of 594.82 . Researchers utilize this compound in various preclinical studies to explore its potential neuroprotective and neuritogenic properties . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C37H54O6

Molecular Weight

594.8 g/mol

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h10-11,13-14,22,24,26-27,41H,6-9,12,15-21,23,25,28H2,1-5H3/b11-10-,14-13-,30-22+

InChI Key

SUAXEWQRYKSWIW-OFVWHMROSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Synonyms

hericenone E

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hericenone E involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzaldehyde core, followed by the introduction of the hydroxy, methoxy, and octadienyl groups through various organic reactions such as Friedel-Crafts acylation, esterification, and aldol condensation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hericenone E can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action
Hericenone E has been shown to stimulate the secretion of nerve growth factor (NGF), which is crucial for neuronal survival and differentiation. Studies indicate that this compound enhances NGF synthesis in mouse astroglial cells, leading to increased neurite outgrowth in rat pheochromocytoma (PC12) cells. This process is mediated through the activation of the MEK/ERK and PI3K/Akt signaling pathways, which are vital for neuronal growth and protection against degeneration .

Case Studies and Findings

  • Neurogenesis Stimulation : In vitro studies have demonstrated that this compound significantly increases neurite bearing scores and NGF levels compared to other hericenones, indicating its superior efficacy in promoting neurogenesis .
  • Cytotoxicity Assessment : Research involving various concentrations of this compound revealed no significant cytotoxic effects on neuronal cells, reinforcing its potential as a safe therapeutic agent for neurodegenerative conditions .

Therapeutic Applications

Alzheimer's Disease and Cognitive Decline
this compound's ability to enhance NGF levels positions it as a candidate for Alzheimer's disease treatment. The degeneration of cholinergic neurons in the basal forebrain is a hallmark of Alzheimer's disease, and NGF has been targeted as a therapeutic strategy. Preclinical studies suggest that compounds like this compound could mitigate cognitive decline by promoting neuronal health .

Preclinical Evidence

  • Animal Models : In experiments with transgenic mice models of Alzheimer's disease, administration of this compound-enriched extracts resulted in reduced amyloid plaque burden and improved behavioral outcomes. These findings suggest that this compound may help counteract some pathological features associated with neurodegeneration .

Comparative Data on Hericenones

The following table summarizes the effects of various hericenones, including this compound, on NGF synthesis and their respective mechanisms:

CompoundNGF Synthesis (pg/mL)Mechanism of ActionReference
Hericenone ACytotoxicN/A
Hericenone C23.5 ± 1.0Induces NGF synthesis
Hericenone D10.08 ± 0.8Induces NGF synthesis
This compound 13.9 ± 2.1 Stimulates NGF secretion via MEK/ERK pathway

Mechanism of Action

The mechanism of action of Hericenone E involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: A simpler analog with fewer functional groups.

    3,4-Dimethoxybenzaldehyde: Another related compound with different substitution patterns.

    6-Hydroxy-2-methoxybenzaldehyde: A compound with similar functional groups but different structural arrangement.

Uniqueness

The uniqueness of Hericenone E lies in its complex structure, which allows for diverse chemical reactivity and potential applications. The presence of multiple functional groups enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.

Q & A

Q. What methodological approaches are used to isolate and characterize Hericenone E from Hericium erinaceus?

this compound is typically extracted from the fruiting bodies of Hericium erinaceus using ethanol or methanol, followed by solvent partitioning (e.g., ethyl acetate). Silica gel column chromatography and semi-preparative HPLC are employed for purification. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm the cyclic structure with hydroxyl and methyl groups. Comparative analysis with synthetic analogs or reported spectral data ensures identification accuracy .

Q. What in vitro models are standard for evaluating this compound’s neurotrophic effects?

The PC12 cell line (rat pheochromocytoma) is widely used to assess neurite outgrowth, a proxy for NGF activity. Quantification of NGF synthesis is performed via ELISA in cell culture supernatants. For neuroprotection, Neuro2a cells (mouse neuroblastoma) are utilized to study resistance to endoplasmic reticulum (ER) stress. Experimental designs include pre-treatment with this compound followed by stressors like tunicamycin, with viability measured via MTT assays .

Q. How does this compound compare to other Hericenones in stimulating NGF synthesis?

this compound induces NGF at 13.9 ± 2.1 pg/mL in PC12 cells, lower than Hericenone C (23.5 pg/mL) and H (45.1 pg/mL). These differences may stem from structural variations (e.g., side-chain length, hydroxylation patterns) affecting membrane permeability or receptor binding. Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hrs) are critical to establishing potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NGF induction levels by this compound?

Discrepancies (e.g., 13.9 pg/mL vs. 33 µg/mL) arise from assay sensitivity (ELISA vs. bioactivity panels), cell lines (PC12 vs. primary astrocytes), and metabolite activation. Standardization using reference compounds (e.g., recombinant NGF) and cross-validation via Western blotting for pro-NGF processing can improve reproducibility. Additionally, unit conversions (pg vs. µg) and batch variability in fungal extracts require scrutiny .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

SAR studies involve synthesizing analogs with modified side chains (e.g., deacylation, methylation) and testing neurotrophic activity. Computational docking to NGF/TrkA receptors identifies key binding residues. For example, deacylated Hericenone C shows enhanced BDNF expression, suggesting esterase-mediated activation in vivo. Similar approaches (lipase treatment, LC-MS metabolite profiling) can clarify this compound’s bioactive form .

Q. How can metabolic stability and pharmacokinetics of this compound be assessed?

Incubate this compound with liver microsomes or lipases to simulate metabolism. Track degradation via LC-MS and compare activity of parent compound vs. metabolites in cell models. In vivo, administer this compound orally or intraperitoneally to rodents, followed by plasma/tissue LC-MS analysis. Pair with behavioral assays (e.g., Morris water maze) to correlate bioavailability with cognitive effects .

Q. What experimental designs address conflicting roles of this compound in neuroprotection and inflammation?

While this compound primarily stimulates NGF, its analog Hericenone F reduces NO production. To test multifunctionality, use LPS-induced inflammation models in BV2 microglia, measuring TNF-α (ELISA) and iNOS (qPCR). Co-treatment with this compound and F can reveal synergistic/antagonistic effects. RNA-seq further explores cross-talk between neurotrophic and anti-inflammatory pathways .

Methodological Best Practices

  • Reproducibility : Document extraction protocols (solvent ratios, chromatography gradients) per guidelines. Include negative controls (e.g., solvent-only) in bioassays .
  • Data Validation : Use triplicate measurements and statistical tools (ANOVA, Tukey’s test) for activity studies. Publicly archive raw NMR/MS data in repositories like Zenodo .
  • Ethical Compliance : For in vivo work, follow institutional animal care protocols and ARRIVE guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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